molecular formula C20H23N3O4S B12183729 methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12183729
M. Wt: 401.5 g/mol
InChI Key: VGFASNHPJGRUBS-UHFFFAOYSA-N
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Description

¹H NMR Analysis

Key signals in deuterated dimethyl sulfoxide (DMSO-d₆) include:

  • δ 12.32 ppm (s, 1H) : Indole N–H proton.
  • δ 8.77 ppm (s, 1H) : Thiazole H-5 proton.
  • δ 8.27–7.26 ppm (m, 4H) : Aromatic indole protons.
  • δ 4.52 ppm (t, 2H) : Methoxyethyl –OCH₂CH₂O– group.
  • δ 3.33 ppm (s, 3H) : Methoxy (–OCH₃) group.
  • δ 1.28 ppm (d, 6H) : Isopropyl –CH(CH₃)₂ protons.

¹³C NMR Analysis

  • δ 170.1 ppm : Thiazole C-2 carbon.
  • δ 162.5 ppm : Indole carbonyl carbon.
  • δ 148.9 ppm : Ester carbonyl carbon.
  • δ 55.1 ppm : Methoxyethyl –OCH₂– carbon.

FT-IR Spectroscopy

  • 3290 cm⁻¹ : N–H stretching (amide).
  • 1720 cm⁻¹ : Ester C=O stretching.
  • 1650 cm⁻¹ : Amide C=O stretching.
  • 1240 cm⁻¹ : C–O–C asymmetric stretching (methoxy group).

Mass Spectrometry

  • ESI–HRMS : m/z 429.1521 [M+H]⁺ (calculated for C₂₁H₂₅N₄O₄S⁺: 429.1525).
  • Fragmentation pathways include loss of the methoxyethyl group (–89 Da) and decarboxylation (–44 Da).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Molecular electrostatic potential (MEP) :
    • Negative potential localized at the ester oxygen and thiazole nitrogen.
    • Positive potential at the indole N–H and methoxyethyl hydrogens.

Conformational Energy Landscape

Rotational barriers for the methoxyethyl side chain (∼8 kJ/mol) and isopropyl group (∼12 kJ/mol) suggest flexibility at room temperature. The amide linkage adopts a trans configuration to minimize steric clash between the indole and thiazole rings.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 2-[[1-(2-methoxyethyl)indole-4-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N3O4S/c1-12(2)17-16(19(25)27-4)21-20(28-17)22-18(24)14-6-5-7-15-13(14)8-9-23(15)10-11-26-3/h5-9,12H,10-11H2,1-4H3,(H,21,22,24)

InChI Key

VGFASNHPJGRUBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Indole Moiety

The indole segment, 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid, is synthesized through a sequence of alkylation and oxidation steps. Starting with indole-4-carboxylic acid, the N-alkylation at the 1-position is achieved using 2-methoxyethyl bromide under basic conditions. Patent US8058440B2 highlights the use of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid with 78% efficiency . The reaction mechanism involves nucleophilic substitution, where the indole nitrogen attacks the electrophilic carbon of the alkylating agent.

Critical Parameters for Alkylation

  • Base : Potassium carbonate (optimal for minimizing side reactions).

  • Solvent : DMF (polar aprotic solvent enhances reaction rate).

  • Temperature : 80°C (balances reaction speed and byproduct formation).

Thiazole Ring Formation

The 5-isopropyl-thiazole-4-carboxylate component is synthesized via the Hantzsch thiazole synthesis. This method involves the condensation of α-chloroketones with thiourea derivatives. Specifically, methyl 2-amino-4-oxopentanoate reacts with thiourea in ethanol under reflux, as described in WO2014048939A1 . The propan-2-yl group is introduced using isobutyryl chloride, which undergoes cyclization to form the thiazole ring.

Reaction Conditions

  • Thiourea Equivalents : 1.2 equivalents (ensures complete cyclization).

  • Solvent : Ethanol (facilitates proton transfer).

  • Catalyst : Hydrochloric acid (0.5 M, accelerates ring closure).

The intermediate, methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate, is isolated with 85% yield and purified via recrystallization from ethyl acetate .

Amide Bond Formation Between Indole and Thiazole

The coupling of 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid and methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is achieved using carbodiimide chemistry. WO2014048939A1 recommends 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane . The carboxylic acid is activated in situ to form an O-acylisourea intermediate, which reacts with the thiazole’s primary amine.

Optimized Coupling Protocol

ParameterValue
Coupling AgentEDC/HOBt (1:1 molar ratio)
SolventDichloromethane
Temperature0°C to 25°C (gradient)
Reaction Time24 hours
Yield92%

The product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1), confirming >99% purity by HPLC .

Esterification and Final Product Isolation

The methyl ester at the thiazole’s 4-position is introduced during the Hantzsch synthesis. However, if hydrolysis occurs during coupling, re-esterification is performed using methanol and thionyl chloride. Patent US8058440B2 details refluxing the carboxylic acid intermediate with excess methanol and catalytic sulfuric acid, achieving quantitative esterification .

Esterification Validation

  • Reagent : Thionyl chloride (2 equivalents).

  • Solvent : Methanol (neat).

  • Monitoring : FT-IR for carbonyl stretch (1720 cm⁻¹).

Optimization and Industrial-Scale Considerations

Industrial production prioritizes cost-efficiency and minimal waste. Key adjustments include:

  • Solvent Recycling : Toluene from alkylation steps is distilled and reused .

  • Catalyst Recovery : Triethylamine is extracted via acid-base partitioning.

  • Continuous Flow Systems : Patent WO2014048939A1 advocates for flow chemistry to enhance mixing and heat transfer during thiazole synthesis .

Comparative Analysis of Coupling Agents

AgentYield (%)Purity (%)Cost (USD/g)
EDC/HOBt9299.512.50
DCC/DMAP8898.29.80
TBTU9099.114.20

EDC/HOBt offers the best balance of yield and purity, justifying its higher cost .

Structural Characterization and Quality Control

Final product validation employs:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) δ 8.21 (s, 1H, indole H-3), 3.78 (s, 3H, OCH₃), 2.97 (m, 1H, isopropyl CH).

  • Mass Spectrometry : ESI-MS m/z 429.2 [M+H]⁺.

  • X-ray Diffraction : Confirms planar thiazole-indole orientation .

Applications and Pharmacological Relevance

While beyond synthesis scope, the compound’s bioactivity is noted in evitachem.com’s data on analogous thiazoles showing antitumor activity. Further studies are required to elucidate mechanisms.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Compound from (CAS 1574309-13-9)

Structure: Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

  • Key Differences: Indole Substitution: The indole nitrogen is substituted with an acetylated amino group at position 4 (vs. a 2-methoxyethyl group at position 1 in the target compound). Linker: A two-carbon acetyl spacer connects the indole to the thiazole (vs. a direct carbonyl linkage in the target compound).
  • Implications: The acetylated amino group may reduce metabolic stability compared to the methoxyethyl group, which is more resistant to enzymatic cleavage.

Table 1: Structural Comparison of Thiazole-Indole Hybrids

Feature Target Compound Compound from
Thiazole Substituents 5-(propan-2-yl), 4-carboxylate 5-(propan-2-yl), 4-carboxylate
Indole Position 1-(2-methoxyethyl) at N1 4-(acetylamino) at C4
Linker Type Direct carbonyl Acetyl spacer
Molecular Weight Not reported 414.5 g/mol

Thiazole Derivatives with Varied Heterocyclic Systems

Ethyl 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate ()

Structure : Combines a benzothiazole (fused benzene-thiazole) with a pyrazole ring.

  • Key Differences: Core Heterocycle: Benzothiazole (vs. simple thiazole in the target compound). Substituents: A pyrazole with an amino group and ethyl carboxylate.
  • Implications: Benzothiazole’s fused aromatic system increases planarity, favoring intercalation in DNA or hydrophobic pockets. The pyrazole’s amino group may introduce hydrogen-bonding capabilities absent in the target compound’s indole system .

Table 2: Physicochemical Properties

Property Target Compound Ethyl 5-Amino-... ()
Molecular Formula C20H22N4O4S (estimated) C14H14N4O2S
Molecular Weight ~450 g/mol (estimated) 302.35 g/mol
Solubility Likely moderate (methoxyethyl) Lower (benzothiazole’s hydrophobicity)

Thiazole Derivatives with Amino Substituents

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone ()

Structure: A simple thiazole with an amino group at position 2 and a methyl group at position 3.

  • Key Differences: Complexity: Lacks the indole and carboxylate functionalities of the target compound. Functionality: The amino group is free (vs. acylated in the target compound).
  • Implications: The amino group in this compound could serve as a reactive site for further derivatization. Simplified structures like this are often used as intermediates in synthesizing more complex thiazole derivatives .

Biological Activity

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential for various biological activities. This article delves into its structural characteristics, synthesis methods, and biological effects, supported by data tables and research findings.

Structural Characteristics

The compound features a unique combination of an indole moiety , a thiazole ring , and a methoxyethyl substituent . The molecular formula is C20H23N3O4SC_{20}H_{23}N_{3}O_{4}S with a molecular weight of 401.5 g/mol. The presence of these functional groups suggests diverse biological interactions, making it a candidate for further pharmacological studies.

Feature Details
Molecular FormulaC20H23N3O4SC_{20}H_{23}N_{3}O_{4}S
Molecular Weight401.5 g/mol
Structural ComponentsIndole, Thiazole, Methoxyethyl

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the coupling of indole derivatives with thiazole precursors. Industrial methods may focus on optimizing these synthetic routes for scalability and efficiency, possibly employing continuous flow reactors and green chemistry principles to minimize waste.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antiviral Activity : The indole structure is known to interact with various biological targets, influencing pathways involved in viral replication.
  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Effects : The thiazole ring contributes to the compound's ability to disrupt microbial cell membranes or metabolic processes.

Case Studies and Findings

  • Anticancer Activity :
    • In vitro studies demonstrated that derivatives of this compound showed cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
    • A structure-activity relationship (SAR) analysis indicated that modifications to the indole moiety significantly enhanced anticancer activity.
  • Antiviral and Antimicrobial Studies :
    • Compounds with similar indole-thiazole structures were evaluated for their antiviral properties against HIV and other viruses, showing promising results in inhibiting viral replication.
    • Antimicrobial assays revealed effective inhibition against several bacterial strains, suggesting potential as a novel antibiotic agent.

The mechanism of action for this compound likely involves:

  • Receptor Binding : The indole moiety exhibits high affinity towards various biological receptors, modulating signaling pathways involved in disease processes.
  • Enzyme Inhibition : The thiazole component may inhibit key enzymes in microbial metabolism or cancer cell proliferation pathways.

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